molecular formula C15H17NO2 B2696042 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine CAS No. 67188-32-3

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine

Cat. No.: B2696042
CAS No.: 67188-32-3
M. Wt: 243.306
InChI Key: FLJSDMZUFPVTDX-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-1,2,3,4-tetrahydroacridine: is a chemical compound belonging to the acridine family. Acridine derivatives have been actively researched for their potential therapeutic applications, including treatments for cancer, Alzheimer’s disease, and bacterial and protozoal infections . The compound is characterized by its unique structure, which includes a tetrahydroacridine core substituted with methoxy groups at the 5 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,8-dimethoxy-1-tetralone with ammonia or primary amines under acidic conditions to form the tetrahydroacridine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Biology and Medicine: The compound has shown promise in biological and medical research, particularly in the development of therapeutic agents for treating cancer and neurodegenerative diseases. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-related processes .

Industry: In the industrial sector, acridine derivatives, including 5,8-Dimethoxy-1,2,3,4-tetrahydroacridine, are used in the production of dyes, pigments, and other materials .

Properties

IUPAC Name

5,8-dimethoxy-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-13-7-8-14(18-2)15-11(13)9-10-5-3-4-6-12(10)16-15/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSDMZUFPVTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C3CCCCC3=NC2=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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